molecular formula C72H116BCl4N B1166298 kartolin 2 CAS No. 102641-42-9

kartolin 2

Cat. No.: B1166298
CAS No.: 102641-42-9
Attention: For research use only. Not for human or veterinary use.
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Description

Kartolin 2 (CAS No. 102641-42-9) is a synthetic cytokinin-like compound primarily utilized in plant physiology research to modulate stress responses and growth regulation. It is categorized as an intermediate or building block in chemical production and is supplied by LEAP CHEM CO., LTD. for research and industrial applications . This compound has been studied in the context of enhancing plant resistance to abiotic and biotic stresses, such as water deficit and fungal infections. For instance, it was tested alongside abscisic acid to improve wheat resilience under water stress and tomato resistance to powdery mildew . While its exact molecular structure remains unspecified in available literature, it is classified among cytokinin derivatives, which are known to delay senescence and promote cell division in plants .

Properties

CAS No.

102641-42-9

Molecular Formula

C72H116BCl4N

Synonyms

kartolin 2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Kartolin 2 belongs to the cytokinin family, which includes both adenine-type (e.g., kinetin, N-benzyladenine) and phenylurea-type (e.g., thidiazuron) compounds. Below is a detailed comparison based on functional, structural, and applicative properties:

Table 1: Comparative Analysis of this compound and Key Cytokinins

Property This compound Kinetin N-Benzyladenine Thidiazuron
Chemical Class Likely adenine derivative Adenine derivative Adenine derivative Phenylurea derivative
Primary Applications Stress resistance (water, fungal) Delay leaf senescence, cell division Tissue culture, shoot proliferation Herbicide, micropropagation
Stress Resistance Efficacy High (water stress, powdery mildew) Moderate (limited stress studies) Low (primarily growth-focused) Variable (species-dependent)
Mechanism Modulates RuBisCO activity Activates cell cycle genes Binds cytokinin receptors Mimics cytokinin signaling
Commercial Availability Sold as intermediate Widely available Common in lab reagents Restricted due to herbicide use

Key Findings:

Functional Similarities: All compounds promote cell division and delay senescence via cytokinin signaling pathways. This compound and thidiazuron exhibit dual roles in stress mitigation and growth regulation, whereas kinetin and N-benzyladenine are primarily growth-focused .

Structural Differences :

  • While this compound’s structure is unspecified, its classification as an adenine derivative aligns it with kinetin and N-benzyladenine. Thidiazuron, a phenylurea compound, diverges structurally but mimics cytokinin activity through receptor interaction .

Practical Limitations :

  • Thidiazuron’s herbicidal properties limit its agricultural use, whereas this compound’s role as an intermediate may restrict direct commercial application .
  • N-Benzyladenine’s dominance in tissue culture highlights this compound’s niche applicability in stress physiology.

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